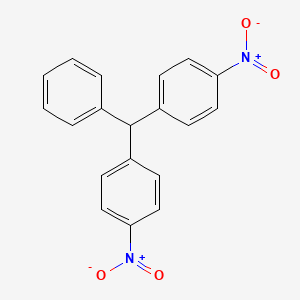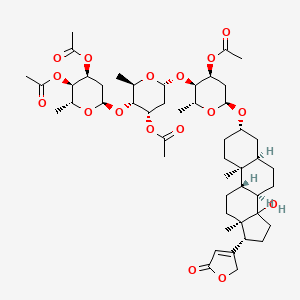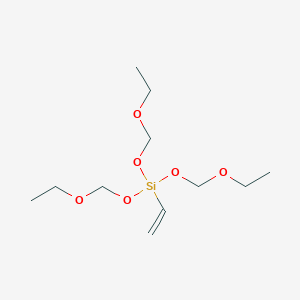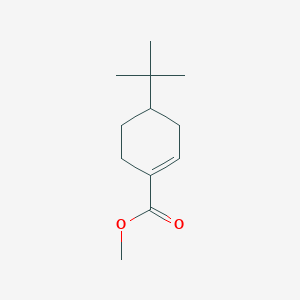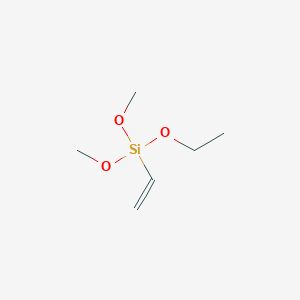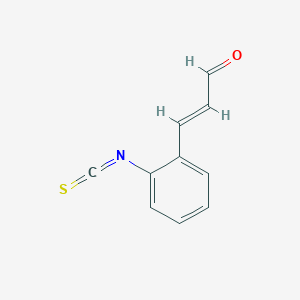
(E)-3-(2-isothiocyanato-phenyl)-acrylaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(2-isothiocyanato-phenyl)-acrylaldehyde is an organic compound characterized by the presence of an isothiocyanate group attached to a phenyl ring, which is further connected to an acrylaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-isothiocyanato-phenyl)-acrylaldehyde typically involves the reaction of 2-isothiocyanato-benzaldehyde with an appropriate reagent to introduce the acrylaldehyde group. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with 2-isothiocyanato-benzaldehyde to form the desired product under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other suitable synthetic routes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-(2-isothiocyanato-phenyl)-acrylaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the isothiocyanate group under mild conditions.
Major Products Formed
Oxidation: Formation of (E)-3-(2-isothiocyanato-phenyl)-acrylic acid.
Reduction: Formation of (E)-3-(2-isothiocyanato-phenyl)-acryl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(E)-3-(2-isothiocyanato-phenyl)-acrylaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of (E)-3-(2-isothiocyanato-phenyl)-acrylaldehyde involves its interaction with specific molecular targets. The isothiocyanate group is known to react with nucleophilic sites in proteins and other biomolecules, potentially leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-phenyl-N-(phenyl)thiazol-2-amine derivatives
- 4-(pyridin-3-yl)-N-(phenyl)thiazol-2-amine derivatives
- Thiadiazole, thiophene, oxazole, oxadiazole, imidazole, and triazole derivatives
Uniqueness
(E)-3-(2-isothiocyanato-phenyl)-acrylaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the isothiocyanate and acrylaldehyde groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in various fields of research.
Propriétés
Formule moléculaire |
C10H7NOS |
|---|---|
Poids moléculaire |
189.24 g/mol |
Nom IUPAC |
(E)-3-(2-isothiocyanatophenyl)prop-2-enal |
InChI |
InChI=1S/C10H7NOS/c12-7-3-5-9-4-1-2-6-10(9)11-8-13/h1-7H/b5-3+ |
Clé InChI |
MTXADZKTMUQBPZ-HWKANZROSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=C/C=O)N=C=S |
SMILES canonique |
C1=CC=C(C(=C1)C=CC=O)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


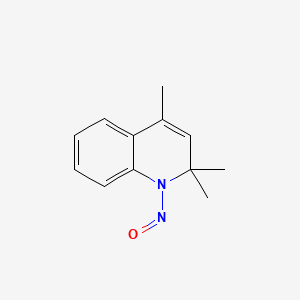
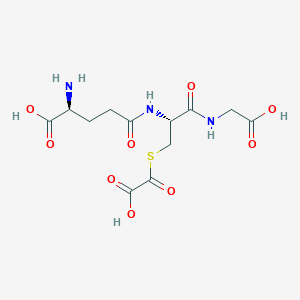
![Benzene, 1-methyl-4-[(4-nitrophenyl)sulfinyl]-](/img/structure/B14711572.png)
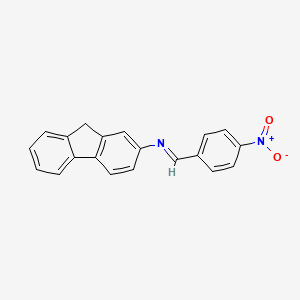
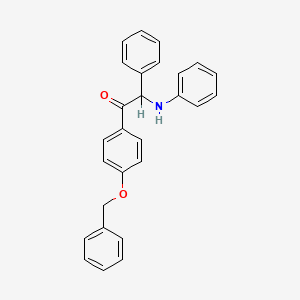

![1-(Benzylamino)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14711593.png)

